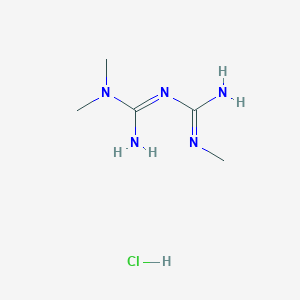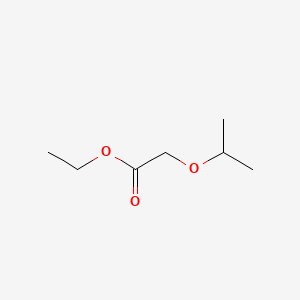
5-bromo-7-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-methylquinoxaline (5-Br-7-MeQ) is an aromatic heterocyclic compound, containing both nitrogen and bromine atoms, with a molecular formula of C9H7BrN2. It is a colorless solid with a molecular weight of 221.08 g/mol. 5-Br-7-MeQ is a useful building block in organic synthesis and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-bromo-7-methylquinoxaline has a wide range of applications in scientific research. It has been used as a fluorescent dye to visualize cells and tissues in fluorescence microscopy, and as a fluorescent probe for the detection of metal ions. In addition, 5-bromo-7-methylquinoxaline has been used to study the structure and dynamics of proteins and nucleic acids, as well as to study the effects of drugs on biological systems.
Wirkmechanismus
The mechanism of action of 5-bromo-7-methylquinoxaline is not fully understood. However, it is believed that the bromine atom in the molecule binds to the active site of enzymes, and the nitrogen atoms in the molecule interact with the active site of proteins, resulting in a change in the conformation of the protein. This change in conformation can alter the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-7-methylquinoxaline are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to interfere with the binding of certain proteins to DNA. In addition, 5-bromo-7-methylquinoxaline has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-7-methylquinoxaline has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. In addition, it is non-toxic and can be used in a variety of biological systems. However, 5-bromo-7-methylquinoxaline has some limitations. It is not very soluble in water, and it is not fluorescent in the visible range of the spectrum.
Zukünftige Richtungen
The potential applications of 5-bromo-7-methylquinoxaline are vast and varied. Future research could focus on the use of 5-bromo-7-methylquinoxaline as a probe for the detection of metal ions, or as a fluorescent dye to visualize cells and tissues in fluorescence microscopy. In addition, further research could be conducted to investigate the effects of 5-bromo-7-methylquinoxaline on the structure and dynamics of proteins and nucleic acids, or to study the effects of drugs on biological systems. Finally, research could be conducted to investigate the potential use of 5-bromo-7-methylquinoxaline as an inhibitor of certain enzymes, or as an antimicrobial agent.
Synthesemethoden
5-bromo-7-methylquinoxaline can be synthesized from commercially available starting materials such as 4-bromo-7-methylquinoxaline and bromobenzene. The reaction is catalyzed by a palladium-on-carbon catalyst and proceeds via a Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be completed in approximately 24 hours.
Eigenschaften
IUPAC Name |
5-bromo-7-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHKRFUHPGXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

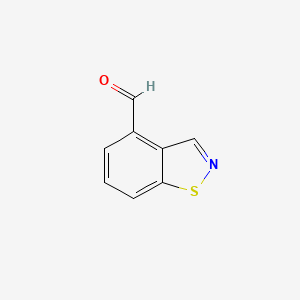
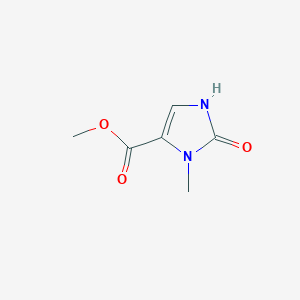
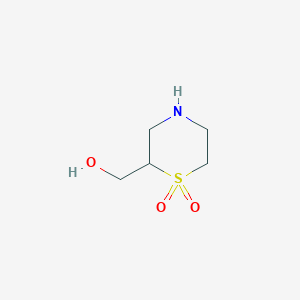
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
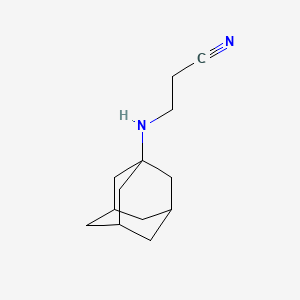
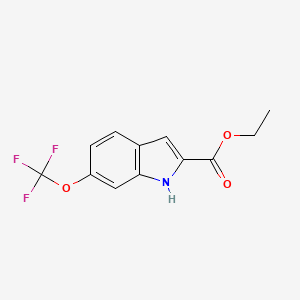
![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
